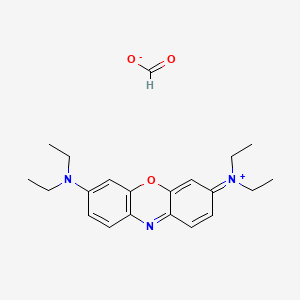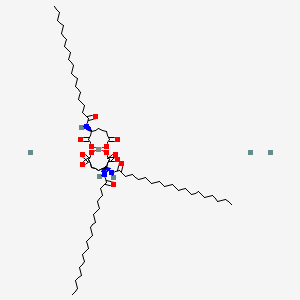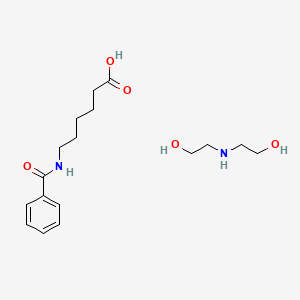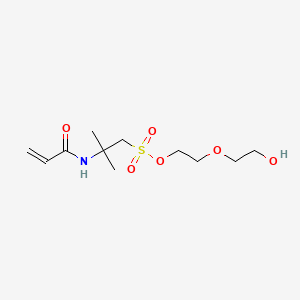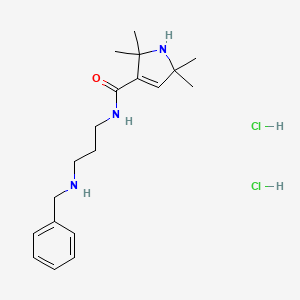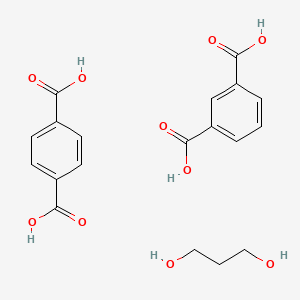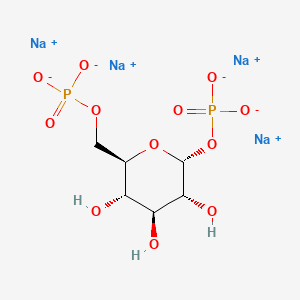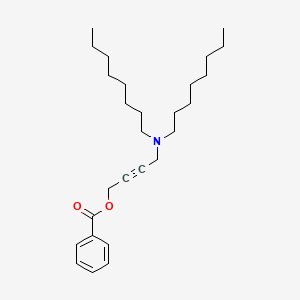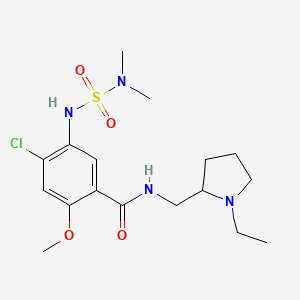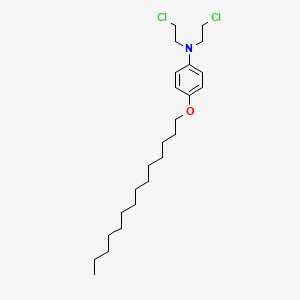![molecular formula C13H24ClN3O3 B12694663 [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride CAS No. 93919-30-3](/img/structure/B12694663.png)
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is a quaternary ammonium compound with a methacrylate group. This compound is known for its unique properties, including its ability to form polymers with antimicrobial activity and its use in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by quaternization with 2-oxoimidazolidine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with antimicrobial properties.
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles like sodium hydroxide or potassium carbonate are often used.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is used to synthesize polymers with unique properties such as antifouling and antimicrobial activities .
Biology
In biological research, this compound is used to create hydrogels and other materials with antibacterial properties, making it useful in wound dressings and other medical applications .
Medicine
In medicine, the antimicrobial properties of polymers derived from this compound are explored for use in coatings for medical devices to prevent infections .
Industry
Industrially, this compound is used in the production of coatings, adhesives, and other materials that benefit from its antimicrobial properties .
Mecanismo De Acción
The antimicrobial activity of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria. The quaternary ammonium group interacts with the lipid bilayer, leading to membrane disruption and cell death .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound also has antimicrobial properties and is used in similar applications.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Another quaternary ammonium compound with similar polymerization properties.
Uniqueness
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is unique due to its specific structure, which imparts distinct antimicrobial properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
93919-30-3 |
|---|---|
Fórmula molecular |
C13H24ClN3O3 |
Peso molecular |
305.80 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-[2-(2-oxoimidazolidin-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H23N3O3.ClH/c1-11(2)12(17)19-10-9-16(3,4)8-7-15-6-5-14-13(15)18;/h1,5-10H2,2-4H3;1H |
Clave InChI |
ZAVHAACXGXTMMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)CCN1CCNC1=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


